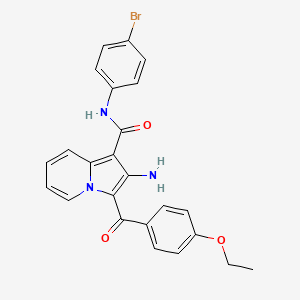

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of amino, bromophenyl, ethoxybenzoyl, and carboxamide functional groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORAYJYNWLIFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and α,β-unsaturated carbonyl compounds.

Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs. The presence of the bromophenyl and ethoxybenzoyl groups, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

The compound 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapy. This article compiles various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can be represented as follows:

- Chemical Formula : C₁₈H₁₈BrN₃O₂

- Molecular Weight : 396.26 g/mol

This compound features an indolizine core, which is known for its versatility in medicinal chemistry, particularly in the design of anticancer agents.

Biological Activity Overview

Research indicates that indolizine derivatives exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. The specific compound in focus has shown promising results in inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity Studies

A recent study assessed the cytotoxic effects of several indolizine derivatives, including 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, against different cancer cell lines. The results are summarized in Table 1 below:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | MDA-MB-231 (Breast Cancer) | 0.45 | Induction of Apoptosis |

| Other Indolizine Derivatives | Various | Varies | Varies (e.g., Topoisomerase inhibition) |

Table 1: Cytotoxicity Results of Indolizine Derivatives

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The low IC50 value for this compound suggests significant potency against the MDA-MB-231 breast cancer cell line.

The mechanism by which 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide exerts its cytotoxic effects appears to involve the induction of apoptosis. Morphological studies using Hoechst staining confirmed that treated cells exhibited characteristics consistent with apoptotic cell death, including chromatin condensation and nuclear fragmentation.

Case Studies

Several case studies have highlighted the efficacy of indolizine derivatives in preclinical settings:

- Study on MDA-MB-231 Cells : In a comparative analysis, 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide demonstrated superior cytotoxicity compared to standard chemotherapeutics such as cisplatin. This suggests its potential as a lead compound for further development in breast cancer therapies .

- In Vivo Studies : Preliminary in vivo studies indicated that this compound could significantly reduce tumor growth in xenograft models without notable toxicity, supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.